1,2-Dipalmitoylphosphatidylcholine
Overview
Description
1,2-Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid that contains palmitoyl-acyl groups . It is used in lipid bilayer studies and biological systems . DPPC is an artificial phospholipid used to study cell membranes and is a component of pulmonary surfactant .
Synthesis Analysis
DPPC is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT). Two remodeling steps are involved: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .Molecular Structure Analysis
The molecular structure of DPPC includes both a hydrophilic “head” and hydrophobic “tails”. The choline radical constitutes the polar hydrophilic head, while the palmitic acid (C 16) chains form the nonpolar hydrophobic tails . The properties of the diglyceride regions of both compounds are discussed .Chemical Reactions Analysis
The reaction of DPPC with hydroxyl radicals was investigated using monolayer techniques. An increase in phosphatidylcholine (PtdCho) levels was observed after 1 h of static stretching, especially among the DPPC molecular species .Physical And Chemical Properties Analysis
DPPC is found in a solid/gel phase at 37 °C (at the effective temperature of the human body) . It has a molar mass of 734.053 g·mol −1 and a surface tension: CMC 4.6 ± 0.5 x 10 −10 M .Scientific Research Applications
Liposomal Drug Delivery Systems
1,2-Dipalmitoylphosphatidylcholine (DPPC) is utilized in liposomal drug delivery systems. For instance, it has been incorporated into liposomes for the delivery of shikonin, demonstrating good physicochemical characteristics and high entrapment efficiency, which enhances the therapeutic index of shikonin (Kontogiannopoulos et al., 2011).
Interaction with Biological Molecules
DPPC interacts with various biological molecules, impacting their behavior and properties. For example, neuroleptic drugs' interaction with DPPC has been studied using Raman microspectroscopy and quantum chemical methods, revealing insights into their precise location in lipid bilayers (Mishra & Mishra, 2021).
Structural Studies of Phospholipid Monolayers
DPPC is a critical component in the study of phospholipid monolayers. For instance, its interaction with hydroxyl radicals was analyzed using various techniques like isotherms and infrared reflection absorption spectroscopy, providing insights into the molecular mechanisms of monolayer solidification (Gröning et al., 2011).
Applications in Biophysical Studies
In biophysical research, DPPC plays a crucial role. For example, its bilayers have been used in membrane simulations to investigate the effect of substances like DMSO on phospholipid bilayers, highlighting the importance of lipid composition in characterizing cryosolvent effects (Hughes et al., 2012).
Enhancing Immunogenicity
DPPC-containing liposomes have been studied for their role in enhancing the immunogenicity of encapsulated antigens. Research indicates that DPPC significantly contributes to the immunogenicity of liposomes, providing novel approaches for targeting B-1 cells in humoral immunity (Cruz‐Leal et al., 2014).
Phospholipid Interaction Studies
DPPC's interaction with other molecules, like prazosin, has been studied to understand molecular interactions within lipid membranes. Such studies provide insights into the effect of drugs on the stability and structure of lipid layers (Gzyl-Malcher et al., 2012).
Investigating Liposome Behavior
DPPC is integral in studying liposome behavior in various environments. For instance, research on the physicochemical characterization of DPPC liposomes in different media contributes to the design of advanced drug delivery systems with improved pharmacokinetic profiles (Pippa et al., 2012).
Future Directions
properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910226 | |
Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
Record name | 1,2-Dipalmitoylphosphatidylcholine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10537 | |
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Product Name |
1,2-Dipalmitoylphosphatidylcholine | |
CAS RN |
2644-64-6 | |
Record name | 1,2-Dipalmitoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dipalmitoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |
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Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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